molecular formula C10H19N3O4 B14635119 L-Valyl-L-alanylglycine CAS No. 54769-86-7

L-Valyl-L-alanylglycine

Cat. No.: B14635119
CAS No.: 54769-86-7
M. Wt: 245.28 g/mol
InChI Key: ASQFIHTXXMFENG-XPUUQOCRSA-N
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Description

L-Valyl-L-alanylglycine is a tripeptide composed of the amino acids valine, alanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-alanylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow for the next amino acid to be added. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanylglycine undergoes various chemical reactions characteristic of peptides and amino acids. These include:

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions are the individual amino acids valine, alanine, and glycine, as well as modified versions of the peptide with altered side chains .

Scientific Research Applications

L-Valyl-L-alanylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by enzymes in the digestive system to release the constituent amino acids, which are then absorbed and utilized by the body. The peptide can also interact with cellular receptors and transporters, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanine: Another dipeptide with similar structural properties.

    L-Alanyl-L-valine: Similar to L-Valyl-L-alanylglycine but with a different sequence of amino acids.

    L-Valyl-L-valine: A dipeptide composed of two valine residues

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide’s combination of valine, alanine, and glycine allows for unique interactions and applications compared to other similar compounds .

Properties

CAS No.

54769-86-7

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1

InChI Key

ASQFIHTXXMFENG-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

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